molecular formula C13H11NO5 B13011621 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol

4-((2-Nitrobenzyl)oxy)benzene-1,3-diol

Cat. No.: B13011621
M. Wt: 261.23 g/mol
InChI Key: DVHOKWNMKMKRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Nitrobenzyl)oxy)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a 2-nitrobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol typically involves multiple steps. One common method starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then reacted with 1,3-dihydroxybenzene (resorcinol) under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitrobenzyl)oxy)benzene-1,3-diol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-((2-Nitrobenzyl)oxy)benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Nitrobenzyl)oxy)benzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.

    Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure but lacks the nitrobenzyl ether group.

Uniqueness

4-((2-Nitrobenzyl)oxy)benzene-1,3-diol is unique due to the presence of both the nitrobenzyl ether group and the hydroxyl groups on the benzene ring.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

4-[(2-nitrophenyl)methoxy]benzene-1,3-diol

InChI

InChI=1S/C13H11NO5/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7,15-16H,8H2

InChI Key

DVHOKWNMKMKRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.